Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Medicinal Chemistry Organic Synthesis Piperidine Scaffolds

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) is the patent-validated 4-carboxylate regioisomer for synthesizing thiazole-based adenosine A2A receptor antagonists (EP1700856 A1). Its ethyl ester offers balanced hydrolytic stability—between acid-labile tert-butyl and resistant methyl esters—enabling controlled derivatization. With predicted LogP 1.17 and solubility in aprotic organic solvents, it is optimized for water-sensitive reactions. Procure ≥95% purity with batch-specific NMR/HPLC documentation for GLP-compliant research.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 333985-78-7
Cat. No. B1621209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
CAS333985-78-7
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)N(C)C
InChIInChI=1S/C11H20N2O3/c1-4-16-10(14)9-5-7-13(8-6-9)11(15)12(2)3/h9H,4-8H2,1-3H3
InChIKeyDEOCAVMFASHQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(Dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7): Technical Specifications and Sourcing Baseline for R&D Procurement


Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7, MFCD05692943) is a synthetic piperidine derivative characterized by the presence of both an ethyl ester at the 4-position and an N,N-dimethylcarbamoyl group on the piperidine nitrogen . With a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, this compound appears in the patent literature as a synthetic intermediate in the preparation of thiazole derivatives [1]. It is typically supplied as a research-grade chemical with purities ranging from 95% to 98+% and is recommended for storage at 2–8°C under dry, sealed conditions .

Why Ethyl 1-(Dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) Cannot Be Freely Substituted with In-Class Piperidine Analogs


The procurement of a piperidine-4-carboxylate derivative for a specific synthetic route or research program is not a trivial, interchangeable decision. Seemingly minor structural variations—such as the substitution position on the piperidine ring (e.g., 2-carboxylate vs. 3-carboxylate vs. 4-carboxylate regioisomers) or the nature of the ester protecting group (e.g., ethyl vs. methyl vs. tert-butyl)—fundamentally alter the compound's physicochemical properties, reactivity profile, and ultimate synthetic utility . These differences manifest as measurable changes in solubility , lipophilicity (LogP) , and hydrolytic stability , which can critically impact reaction yields, purification efficiency, and the feasibility of subsequent synthetic steps. The following quantitative evidence delineates the precise, verifiable distinctions that inform the selection of CAS 333985-78-7 over its closest analogs.

Quantitative Differentiation of Ethyl 1-(Dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) Against Closest Structural Analogs: A Comparative Evidence Guide for Scientific Selection


Regioisomeric Specificity: Positional Carboxylate Substitution Differentiates Synthetic Intermediate Utility in Thiazole Derivative Synthesis

The target compound, ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate (4-position carboxylate), is explicitly cited in EP1700856 A1 as a synthetic intermediate for the preparation of thiazole derivatives with adenosine A2A receptor antagonist activity [1]. Its positional isomers—ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate (CAS 1009341-34-7) and ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate—are structurally distinct compounds with different CAS numbers and, consequently, distinct physicochemical and reactivity profiles .

Medicinal Chemistry Organic Synthesis Piperidine Scaffolds

Lipophilicity and Membrane Permeability: LogP Differentiation from Unsubstituted Piperidine Scaffolds

The introduction of the N,N-dimethylcarbamoyl group to the piperidine-4-carboxylate scaffold significantly modulates lipophilicity, a key determinant of membrane permeability and passive diffusion. The target compound has a predicted ACD/LogP of 1.17 , representing a substantial increase in lipophilicity compared to the more polar, unsubstituted piperidine-4-carboxylic acid scaffold.

ADME Prediction Drug Design Physicochemical Properties

Solubility Profile Differentiation: Organic Solvent Compatibility vs. Aqueous-Soluble Analogs

The target compound is reported to be soluble in chloroform, ether, alcohols, and fatty solvents, but insoluble in water . This solubility profile is a direct consequence of the combined ethyl ester and dimethylcarbamoyl functional groups and differentiates it from more polar piperidine derivatives.

Formulation Science Reaction Optimization Purification Methods

Hydrolytic Stability: Ester Group Reactivity Comparison with tert-Butyl and Methyl Ester Analogs

The ethyl ester functionality in the target compound occupies a defined position on the hydrolytic stability spectrum, situated between the more labile tert-butyl ester (which can be selectively cleaved under mild acidic conditions) and the more stable but less versatile methyl ester . In a reported synthetic procedure, the ethyl ester of the target compound (2.28 g, 10.0 mmol) was hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in methanol/water at room temperature for 30 minutes, demonstrating its convertibility to the free acid intermediate .

Synthetic Methodology Protecting Group Strategy Reaction Selectivity

Supplier-Grade Purity Specifications: Comparative Purity Thresholds for Research and Manufacturing Use

Commercial suppliers of the target compound provide defined purity specifications with documented analytical characterization. The compound is available with certified purity of ≥98% (NLT 98%) from MolCore (Cat. No. MC640142), with products conforming to ISO certification systems . Bidepharm supplies the compound at 95+% purity with available batch-specific quality control documentation including NMR, HPLC, and GC reports .

Quality Control Procurement Standards Analytical Chemistry

Defined Application Scenarios for Ethyl 1-(Dimethylcarbamoyl)piperidine-4-carboxylate (CAS 333985-78-7) Based on Quantitative Evidence


Synthetic Intermediate for Adenosine A2A Receptor Antagonist Development

As explicitly cited in EP1700856 A1, this compound serves as a building block in the synthesis of thiazole derivatives with adenosine A2A receptor antagonist activity [1]. Research groups developing novel A2A antagonists for therapeutic applications (e.g., Parkinson's disease, cancer immunotherapy) should procure this specific 4-carboxylate regioisomer rather than the 2-carboxylate (CAS 1009341-34-7) or 3-carboxylate isomers, as the patent-validated synthetic route is defined for the 4-position substitution pattern.

Lipophilic Piperidine Building Block for Organic-Phase Reactions

With a predicted ACD/LogP of 1.17 [1] and demonstrated solubility in chloroform, ether, and fatty solvents , this compound is the preferred choice for synthetic protocols conducted in aprotic organic solvents. Researchers requiring a piperidine scaffold with enhanced membrane permeability or compatibility with water-sensitive reactions should prioritize this compound over more polar, water-soluble piperidine derivatives.

Precursor for Carboxylic Acid Derivatization via Mild Hydrolysis

The ethyl ester functionality can be hydrolyzed to 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid (CAS 333985-79-8) using lithium hydroxide monohydrate in methanol/water at room temperature for 30 minutes . This provides a convenient entry point for subsequent amide coupling, esterification, or other carboxylic acid derivatization reactions. The intermediate hydrolytic stability of the ethyl ester—between the acid-labile tert-butyl ester and the more resistant methyl ester—offers a balanced reactivity profile for multi-step synthetic planning.

Quality-Controlled Intermediate for Regulated Pharmaceutical R&D

Procurement from suppliers offering batch-specific analytical documentation (NMR, HPLC, GC) and ≥98% purity under ISO-certified quality systems is essential for regulated research environments. Laboratories operating under GLP or ISO guidelines should select this compound from documented, high-purity sources to ensure reproducibility and minimize impurity-related confounding in both synthetic and biological assay workflows.

Technical Documentation Hub

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